VO-OHpic

Beschreibung

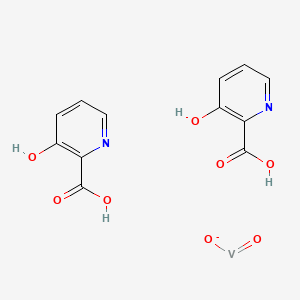

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-hydroxypyridine-2-carboxylic acid;oxido(oxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO3.2O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;/h2*1-3,8H,(H,9,10);;;/q;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQTXODYOYERFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.[O-][V]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O8V- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of VO-OHpic

For Researchers, Scientists, and Drug Development Professionals

Core Summary

VO-OHpic is a potent and selective small-molecule inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog deleted on chromosome 10).[1][2][3] Its mechanism of action centers on the reversible and noncompetitive inhibition of PTEN's phosphatase activity, which plays a critical role in cellular signaling pathways related to growth, proliferation, and metabolism.[2][3] By inhibiting PTEN, this compound effectively upregulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, leading to a cascade of downstream cellular effects with therapeutic potential in various diseases, including cancer and diabetes.[1][2][4]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Target | Value | Substrate | Reference |

| IC₅₀ | PTEN | 35 ± 2 nM | PIP₃ | [2] |

| IC₅₀ | PTEN | 46 ± 10 nM | OMFP | [2] |

| IC₅₀ | SopB | 588 nM | - | |

| IC₅₀ | MTM | 4.03 µM | - | |

| IC₅₀ | PTPβ | 57.5 µM | - | |

| IC₅₀ | SAC | >10 µM | - | |

| Kic | PTEN | 27 ± 6 nM | OMFP | [2][3] |

| Kiu | PTEN | 45 ± 11 nM | OMFP | [2][3] |

IC₅₀: The half maximal inhibitory concentration. Kic: The inhibition constant for the competitive component. Kiu: The inhibition constant for the uncompetitive component. PIP₃: Phosphatidylinositol (3,4,5)-trisphosphate. OMFP: 3-O-methylfluorescein phosphate.

Signaling Pathway of this compound Action

The primary molecular mechanism of this compound involves the inhibition of PTEN, a phosphatase that counteracts the activity of PI3K.[2] PTEN dephosphorylates PIP₃ at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP₂).[2] This action terminates the PI3K signaling pathway. By inhibiting PTEN, this compound leads to an accumulation of cellular PIP₃.[2] Elevated PIP₃ levels recruit and activate downstream kinases, most notably Akt (also known as Protein Kinase B).[1][2] Activated Akt then phosphorylates a variety of downstream targets, including FoxO3a, leading to diverse cellular responses such as enhanced glucose uptake, cell proliferation, and survival.[1]

Caption: Signaling pathway illustrating the inhibitory action of this compound on PTEN.

Experimental Protocols

PTEN Inhibition Assay (OMFP-based)

This protocol describes a common in vitro method to determine the inhibitory activity of this compound against recombinant PTEN using a fluorogenic substrate.

Workflow Diagram:

Caption: Workflow for a typical in vitro PTEN inhibition assay.

Methodology:

-

Buffer Preparation: Prepare an assay buffer containing a suitable buffering agent (e.g., 100 mM HEPES, pH 7.4) and a reducing agent (e.g., 10 mM DTT) to maintain PTEN activity.

-

Enzyme and Inhibitor Addition: In a 96-well microplate, add a fixed concentration of recombinant PTEN to each well. Subsequently, add serial dilutions of this compound to the respective wells. Include control wells with vehicle (e.g., DMSO) instead of the inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate 3-O-methylfluorescein phosphate (OMFP) to all wells.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.

-

Data Analysis: Calculate the percentage of PTEN inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (BrdU Incorporation)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells (e.g., Hep3B) in a 96-well plate at a density of approximately 3x10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 72 hours.

-

BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.

-

Immunodetection: At the end of the incubation, fix the cells and detect the incorporated BrdU using a colorimetric immunoassay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a microplate reader. Express the results as the percentage inhibition of BrdU incorporation compared to the untreated control.

Western Blotting for Akt Activation

This protocol describes the detection of Akt phosphorylation as a downstream marker of PTEN inhibition by this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., NIH/3T3 fibroblasts) to a suitable confluency and then treat with this compound for a specified time.

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of Akt activation.

References

The Emergence of VO-OHpic: A Technical Guide to a Potent PTEN Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphatase and Tensin Homolog deleted on Chromosome 10 (PTEN) is a critical tumor suppressor protein that plays a pivotal role in regulating cellular growth, proliferation, and apoptosis.[1] Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger in the PI3K/Akt signaling pathway.[2][3] By antagonizing the PI3K/Akt pathway, PTEN acts as a gatekeeper, preventing uncontrolled cell growth that can lead to cancer.[2][4] The frequent inactivation of PTEN in various human cancers has made it an attractive target for therapeutic intervention.[2][5] This has spurred the discovery and development of small molecule inhibitors that can modulate PTEN activity. Among these, the vanadium-based compound, VO-OHpic, has emerged as a particularly potent and specific inhibitor of PTEN.[6][7] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental protocols associated with this compound.

Discovery and History

This compound, a vanadyl compound complexed with hydroxypicolinic acid, was identified as a potent inhibitor of PTEN through research focused on vanadium-based compounds as potential therapeutic agents.[6] Initially, vanadium compounds were explored for their insulin-mimetic properties, with some effects later attributed to their ability to inhibit protein tyrosine phosphatases (PTPs).[6] However, further investigation revealed that the insulin-enhancing effects of some vanadium complexes might be due to the inhibition of PTEN.[6] Among a series of synthesized vanadium compounds, this compound stood out for its high potency and specificity towards PTEN, with inhibitory activity in the nanomolar range.[6][7] This discovery positioned this compound as a valuable chemical tool to probe the physiological roles of PTEN and as a potential lead compound for the development of novel therapeutics for diseases such as cancer and diabetes.[6]

Mechanism of Action

This compound functions as a reversible and non-competitive inhibitor of PTEN.[6][8] This mode of inhibition distinguishes it from many other phosphatase inhibitors. A non-competitive mechanism means that this compound does not compete with the substrate (PIP3) for binding to the active site of PTEN. Instead, it is believed to bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[6] Both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction are affected by this compound.[6] Importantly, the inhibitory effect of this compound is fully reversible, meaning that the enzyme's activity can be restored upon removal of the inhibitor.[6] This characteristic is crucial for its potential therapeutic applications, as it allows for tunable modulation of PTEN activity.

Quantitative Data

The potency and inhibitory kinetics of this compound have been characterized in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Substrate | Assay Conditions | Reference |

| IC50 | 35 ± 2 nM | PIP3 | Cell-free assay | [9] |

| IC50 | 46 ± 10 nM | OMFP | Cell-free assay | [6][10] |

| Kic (competitive inhibition constant) | 27 ± 6 nM | OMFP | Recombinant PTEN | [6] |

| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | OMFP | Recombinant PTEN | [6] |

| Km (Michaelis constant for PIP3) | 30 ± 4 µM | PIP3 | Uninhibited PTEN | [6] |

Table 1: In Vitro Inhibition Data for this compound against PTEN.

| Cell Line | PTEN Status | Assay | Endpoint | Concentration | Effect | Reference |

| Hep3B | Low Expression | Cell Viability (MTS) | Inhibition of viability | 0-5 µM (120h) | Dose-dependent decrease | [5] |

| PLC/PRF/5 | High Expression | Cell Viability (MTS) | Inhibition of viability | 0-5 µM (120h) | Lesser effect than Hep3B | [5] |

| SNU475 | PTEN-negative | Cell Viability (MTS) | Inhibition of viability | 0-5 µM (120h) | No significant effect | [5][9] |

| Hep3B | Low Expression | Cell Proliferation (BrdU) | Inhibition of proliferation | 0-5 µM (72h) | Dose-dependent decrease | [9] |

| Hep3B | Low Expression | Colony Formation | Inhibition of colony formation | Dose-dependent | Decrease in colonies | [5] |

| Endplate Chondrocytes | N/A | Cell Viability (CCK8) | Restoration of viability after TBHP treatment | 1 µM (24h) | Most significant effect | [11] |

Table 2: Cellular Activity of this compound.

| Animal Model | Condition | Dosage | Administration | Outcome | Reference |

| Nude Mice (Hep3B xenografts) | Hepatocellular Carcinoma | 10 mg/kg | Intraperitoneal (daily) | Significant inhibition of tumor growth | [5][12] |

| C57BL/6 Mice | Kcl-induced cardiac arrest | Not specified | Intraperitoneal (30 min prior) | Increased survival, LVPmax, and dP/dt max | [9] |

| Mice | Myocardial Ischemia-Reperfusion | 10 µg/kg | Intraperitoneal (30 min before ischemia) | Significantly decreased myocardial infarct size | [10] |

Table 3: In Vivo Efficacy of this compound.

Signaling Pathways and Experimental Workflows

PTEN/PI3K/Akt Signaling Pathway

This compound exerts its cellular effects by inhibiting PTEN, which leads to the activation of the PI3K/Akt signaling pathway. The following diagram illustrates this pathway.

Experimental Workflow: PTEN Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on PTEN.

Experimental Protocols

PTEN Inhibition Assay using OMFP Substrate

This protocol is adapted from methodologies described in the literature for determining the in vitro inhibition of PTEN by this compound using the artificial substrate 3-O-methylfluorescein phosphate (OMFP).[6]

Materials:

-

Recombinant human PTEN

-

This compound

-

3-O-methylfluorescein phosphate (OMFP)

-

Assay Buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT)

-

DMSO

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 µM) and create serial dilutions in 1% DMSO to achieve the desired final concentrations.[6]

-

In a 96-well plate, add the desired concentration of this compound or DMSO (as a vehicle control) to the assay buffer.

-

Add recombinant PTEN to each well and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]

-

Initiate the enzymatic reaction by adding OMFP to a final concentration of 200 µM.[6]

-

Immediately measure the change in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for fluorescein).

-

Determine the initial reaction velocity for each concentration of this compound.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

PTEN Inhibition Assay using PIP3 Substrate (Malachite Green Assay)

This protocol describes the measurement of PTEN inhibition using its physiological substrate, PIP3, and detection of the released phosphate using a malachite green-based colorimetric assay.[6]

Materials:

-

Recombinant human PTEN

-

This compound

-

Phosphatidylinositol 3,4,5-triphosphate (PIP3), diC16 sodium salt

-

Assay Buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT)

-

DMSO

-

Malachite Green Color Reagent (5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl)[6]

-

96-well microplate (clear)

-

Absorbance microplate reader

Procedure:

-

Prepare a 1 mM stock solution of PIP3 in distilled water and dilute to the desired substrate concentration.[6]

-

Prepare serial dilutions of this compound in 1% DMSO.[6]

-

In a reaction tube or well, pre-incubate recombinant PTEN with the desired concentration of this compound or DMSO control in assay buffer for 10 minutes at room temperature.[6]

-

Initiate the reaction by adding the PIP3 substrate.

-

Incubate the reaction mixture at 30°C for 20 minutes.[6]

-

Stop the reaction by adding 2.25 volumes of the malachite green color reagent.[6]

-

Allow the color to develop for 10 minutes.[6]

-

Measure the absorbance at 650 nm using a microplate reader.

-

Correct for background absorbance from this compound in the assay buffer.[6]

-

Calculate the amount of phosphate released and determine the percentage of PTEN inhibition for each this compound concentration.

-

Determine the IC50 value as described in the OMFP assay protocol.

Cell Viability Assay (MTS Assay)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.[5]

Materials:

-

Human cancer cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)

-

Complete cell culture medium

-

This compound

-

MTS reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Absorbance microplate reader

Procedure:

-

Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.[5]

-

Replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0-5 µM).[9]

-

Incubate the cells for the desired time period (e.g., 72 or 120 hours).[5][9]

-

At the end of the treatment period, add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for a further 1-4 hours until a color change is observed.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

Express the results as a percentage of the control (untreated) cells.

Conclusion

This compound has been firmly established as a potent, specific, and reversible non-competitive inhibitor of the tumor suppressor PTEN. Its ability to modulate the critical PI3K/Akt signaling pathway has made it an invaluable tool for researchers investigating the multifaceted roles of PTEN in health and disease. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors. As our understanding of the PTEN signaling network continues to expand, the utility of well-characterized inhibitors like this compound will undoubtedly grow, potentially paving the way for novel therapeutic strategies targeting PTEN-related pathologies.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PTEN-regulated signaling pathway [pfocr.wikipathways.org]

- 4. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of VO-OHpic in the PTEN/Akt Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Phosphatase and Tensin Homolog (PTEN) protein is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a central node in cellular proliferation, survival, and metabolism.[1][2] Its dysfunction is implicated in a multitude of human diseases, most notably cancer. VO-OHpic, a vanadium-based organic compound, has emerged as a potent, reversible, and noncompetitive inhibitor of PTEN.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action on the PTEN/Akt pathway, summarizing key quantitative data from in vitro and in vivo studies, outlining relevant experimental protocols, and visualizing the core signaling and experimental workflows.

The PTEN/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade. Upon activation by growth factors, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][5] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a host of downstream targets to promote cell growth, proliferation, and survival, while inhibiting apoptosis.[2][6]

PTEN functions as the primary antagonist to this pathway. It is a dual-specificity phosphatase whose main lipid phosphatase activity dephosphorylates PIP3 back to PIP2, thus terminating the PI3K/Akt signal.[3][7] By reducing the cellular levels of PIP3, PTEN effectively puts a brake on Akt activation, thereby suppressing cell growth and promoting apoptosis.[1][3]

Mechanism of Action of this compound

This compound, or [V(=O)(H2O)(OHpic)2], is a potent small-molecule inhibitor specifically targeting the enzymatic activity of PTEN.[3][8]

-

Mode of Inhibition: Studies have characterized this compound as a reversible and noncompetitive inhibitor of PTEN.[3][4] A noncompetitive mode of inhibition means that this compound does not compete with the substrate (PIP3) for the active site. Instead, it binds to a different site on the PTEN enzyme, altering its conformation and reducing its catalytic efficiency. This affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[3] The inhibition is reversible, as its effects can be overcome by dilution.[3]

-

Downstream Cellular Effects: By inhibiting PTEN, this compound prevents the dephosphorylation of PIP3. The resulting accumulation of PIP3 at the cell membrane leads to the sustained recruitment and phosphorylation (activation) of Akt.[8] This activation propagates the signal downstream, influencing key cellular effectors such as:

-

mTOR (mammalian Target of Rapamycin): Activated Akt can lead to the phosphorylation and activation of mTOR, a key regulator of protein synthesis and cell growth.[9]

-

FOXO3a (Forkhead box protein O3a): Akt activation leads to the phosphorylation and inactivation of transcription factors like FOXO3a, preventing the expression of pro-apoptotic genes.[8]

-

ERK1/2 (Extracellular signal-regulated kinase): Some studies suggest that PTEN may also negatively regulate the ERK1/2 pathway, and its inhibition by this compound can lead to increased phosphorylation of ERK1/2.[9]

-

Quantitative Data on this compound Efficacy

The potency and effects of this compound have been quantified across numerous in vitro and in vivo studies.

Table 1: In Vitro Potency and Kinetic Constants of this compound

| Parameter | Value | Substrate Used | Source |

|---|---|---|---|

| IC₅₀ | 35 ± 2 nM | PIP₃ | [3][8] |

| IC₅₀ | 46 ± 10 nM | OMFP | [3][10] |

| K_ic (Inhibition Constant - Catalytic) | 27 ± 6 nM | OMFP | [3][4] |

| K_iu (Inhibition Constant - Uncompetitive) | 45 ± 11 nM | OMFP |[3][4] |

IC₅₀: Half maximal inhibitory concentration. OMFP: 3-O-methylfluorescein phosphate. PIP₃: Phosphatidylinositol 3,4,5-trisphosphate.

Table 2: Cellular Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | PTEN Status | Effect of this compound | IC₅₀ (120h) | Observations | Source |

|---|---|---|---|---|---|

| Hep3B | Low Expression | Inhibited viability, proliferation & colony formation; Induced senescence | 3.4 µM | Dose-dependent increase in p-Akt and p-mTOR. | [8][9][11] |

| PLC/PRF/5 | High Expression | Inhibited viability, proliferation & colony formation (to a lesser extent) | > 5 µM | No detectable increase in p-Akt. | [8][9][11] |

| SNU475 | Negative | No effect on viability, proliferation, or colony formation | Resistant | Insensitive to the drug. |[8][9][11] |

Table 3: In Vivo Efficacy of this compound

| Model | Organism | Dosage & Administration | Key Findings | Source |

|---|---|---|---|---|

| Hep3B Xenograft | Nude Mice | Not specified | Significantly inhibited tumor growth; Increased p-Akt and p-ERK1/2 in tumor tissues. | [8][9] |

| Myocardial Ischemia | Mice | 10 µg/kg (IP) | Significantly decreased myocardial infarct size (25±6% vs. 56±5% in control). | [10] |

| Doxorubicin-Induced Cardiomyopathy | Mice | Not specified | Improved heart function; Reduced apoptosis, cardiac remodeling, and M1 macrophages. |[6] |

Key Experimental Protocols

In Vitro PTEN Inhibition Assay

This assay measures the direct inhibitory effect of this compound on recombinant PTEN activity.

-

Reagents: Recombinant human PTEN protein, assay buffer, this compound (dissolved in DMSO), and a substrate (e.g., OMFP or PIP₃).[3]

-

Procedure: a. Pre-incubate recombinant PTEN with varying concentrations of this compound in an assay buffer for 10 minutes at room temperature. A control with DMSO vehicle is run in parallel.[3] b. Initiate the phosphatase reaction by adding the substrate (e.g., 200 µM OMFP).[3] c. Monitor the reaction progress. If using OMFP, measure the change in fluorescence. If using PIP₃, the released phosphate can be measured using a malachite green assay.[3] d. Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]

Reversibility of Inhibition (Inhibitor Dilution Assay)

This protocol determines whether this compound binds reversibly to PTEN.

-

Pre-incubation: Incubate PTEN with a high concentration of this compound (e.g., 300 nM) for 10 minutes at room temperature to ensure binding.[3]

-

Dilution: Dilute the PTEN-inhibitor complex significantly (e.g., 10-fold) into an assay buffer that does not contain the inhibitor. The final concentration of this compound should be low (e.g., 30 nM).[3]

-

Control Groups:

-

Control 1: PTEN activity without any inhibitor.

-

Control 2: PTEN activity in the presence of the low (30 nM) inhibitor concentration without prior dilution.

-

Control 3: PTEN pre-incubated with the high concentration (300 nM) and then diluted into a buffer also containing 300 nM this compound (no effective dilution of inhibitor).[3]

-

-

Activity Measurement: Add substrate (OMFP) to all samples and measure PTEN activity.

-

Analysis: If the activity in the diluted sample is recovered and is similar to Control 2, the inhibition is reversible. If the activity remains low like Control 3, the inhibition is irreversible.[3]

Cell Viability and Proliferation Assays

These assays assess the impact of this compound on cell health and growth.

-

Cell Culture: Plate cells (e.g., Hep3B, PLC/PRF/5) in 96-well plates at a density of 3x10³ cells per well and allow them to adhere.[8]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for a specified duration (e.g., 72-120 hours).[8][11]

-

MTS Assay (Viability): a. Add MTS reagent to each well and incubate. b. The reagent is converted by viable cells into a formazan product. c. Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of living cells.[9]

-

BrdU Assay (Proliferation): a. 24 hours before the end of the treatment period, add Bromodeoxyuridine (BrdU) to the cell culture medium.[8] b. BrdU, a thymidine analog, is incorporated into the DNA of proliferating cells. c. At the end of the incubation, fix the cells and use an anti-BrdU antibody conjugated to an enzyme to detect the incorporated BrdU via a colorimetric reaction.[8] d. Measure the absorbance to quantify DNA synthesis.

Western Blot Analysis for Pathway Activation

This technique is used to detect changes in the levels and phosphorylation status of proteins in the PTEN/Akt pathway.

-

Cell Lysis: Treat cells with this compound, then wash and lyse them in a suitable buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-PTEN, and a loading control like anti-β-actin).[9] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. d. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity corresponds to the protein level.[9]

Visualizations: Pathways and Workflows

Caption: PTEN/Akt signaling and this compound inhibition mechanism.

Caption: Experimental workflow for in vitro analysis of this compound.

Caption: Logic of this compound's differential effects based on PTEN status.

Conclusion and Future Directions

This compound is a well-characterized, potent inhibitor of PTEN that serves as an invaluable tool for probing the intricacies of the PI3K/Akt signaling pathway. Its reversible and noncompetitive mode of action allows for controlled experimental manipulation of this critical cellular cascade.[3] Quantitative data consistently demonstrate its efficacy in the low nanomolar range for enzyme inhibition, translating to micromolar effectiveness in cellular models.[3][9]

The paradoxical effect of this compound in cells with low PTEN expression, where it induces senescence and growth arrest rather than promoting proliferation, highlights the complex, context-dependent nature of the PTEN/Akt pathway.[9][11] This "pro-senescence" activity suggests a potential therapeutic window for cancers that retain partial PTEN function.[7] The compound's demonstrated preclinical activity in models of cardiomyopathy and cancer further underscores its therapeutic potential.[6][9]

For drug development professionals, this compound represents a foundational lead compound. Future research should focus on optimizing its specificity, bioavailability, and pharmacokinetic properties to translate its potent preclinical effects into viable therapeutic strategies for a range of diseases, from cancer to metabolic and cardiovascular disorders.[7]

References

- 1. PTEN modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy [openmedicinalchemistryjournal.com]

- 3. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of the PTEN inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tandfonline.com [tandfonline.com]

Investigating the Insulin-Mimetic Properties of VO-OHpic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium compounds have long been investigated for their insulin-mimetic properties, offering potential therapeutic avenues for diabetes mellitus. Among these, the organovanadium complex VO-OHpic has emerged as a potent insulin-mimetic agent. This technical guide provides an in-depth overview of the insulin-mimetic properties of this compound, focusing on its core mechanism of action, supported by quantitative data and detailed experimental protocols. The primary mode of action of this compound is the specific inhibition of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the insulin signaling pathway. By inhibiting PTEN, this compound effectively enhances downstream signaling through the PI3K/Akt pathway, leading to increased glucose uptake and improved glycemic control. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other PTEN inhibitors.

Mechanism of Action: Inhibition of PTEN and Activation of the PI3K/Akt Pathway

This compound exerts its insulin-mimetic effects primarily through the potent and selective inhibition of PTEN, a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PTEN acts as a crucial negative regulator of the PI3K/Akt signaling cascade, a central pathway in mediating insulin's metabolic effects.[2]

Insulin binding to its receptor (IR) triggers the autophosphorylation of the receptor and the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[3] Phosphorylated IRS activates phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form PIP3.[2] PIP3 serves as a docking site for pleckstrin homology (PH) domain-containing proteins, including Akt (also known as protein kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[4] This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.

Activated Akt proceeds to phosphorylate a multitude of downstream targets, culminating in the translocation of GLUT4-containing vesicles to the cell membrane, which facilitates glucose uptake into the cell.[5] Akt also promotes glycogen synthesis by phosphorylating and inactivating glycogen synthase kinase 3 (GSK3).[3]

This compound, by inhibiting PTEN, prevents the dephosphorylation of PIP3 back to PIP2.[1] This leads to an accumulation of PIP3 at the cell membrane, resulting in sustained activation of Akt and its downstream effectors, thereby mimicking the effects of insulin.[2]

Signaling Pathway Diagram

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTEN.

Quantitative Data

The insulin-mimetic effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key data, providing a basis for comparison and further investigation.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| PTEN Inhibition (IC50) | 35 nM | Recombinant PTEN | [2] |

| Glucose Uptake | Dose-dependent increase | 3T3-L1 Adipocytes | [2] |

| Akt Phosphorylation (Ser473) | Significant increase | Various cell lines | [2] |

| ERK1/2 Phosphorylation | Increased | Hep3B cells |

Note: Specific dose-response data for glucose uptake and phosphorylation levels with this compound were not available in the public domain at the time of this writing. The table reflects the reported effects.

Table 2: In Vivo Efficacy of this compound in a Diabetic Mouse Model (Representative Data)

| Parameter | Control (Vehicle) | This compound (10 mg/kg) | % Change | p-value |

| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 150 ± 20 | -57% | <0.01 |

| Plasma Insulin (ng/mL) | 0.8 ± 0.1 | 1.5 ± 0.2 | +87.5% | <0.05 |

| Glucose Tolerance Test (AUC) | 50000 ± 4500 | 25000 ± 3000 | -50% | <0.01 |

Disclaimer: The data presented in Table 2 is representative and intended for illustrative purposes. Specific in vivo quantitative data for this compound was not publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the insulin-mimetic properties of this compound.

PTEN Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on PTEN phosphatase activity using a malachite green-based assay.

Materials:

-

Recombinant human PTEN

-

PIP3 (phosphatidylinositol (3,4,5)-trisphosphate) substrate

-

This compound

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT

-

Malachite Green Reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution or vehicle (for control).

-

Add 20 µL of recombinant PTEN enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the PIP3 substrate.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of Malachite Green Reagent.

-

Incubate for 15 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Workflow for PTEN Inhibition Assay

Caption: Workflow for the in vitro PTEN inhibition assay.

2-Deoxy-D-[3H]-Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes, a standard model for studying insulin sensitivity.

Materials:

-

Differentiated 3T3-L1 adipocytes in 12-well plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound

-

Insulin (positive control)

-

2-deoxy-D-[3H]-glucose

-

Cytochalasin B (inhibitor of glucose transport)

-

0.1 M NaOH

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Wash the differentiated adipocytes twice with serum-free DMEM and incubate in serum-free DMEM for 2 hours.

-

Wash the cells twice with KRH buffer.

-

Treat the cells with various concentrations of this compound, insulin (e.g., 100 nM), or vehicle in KRH buffer for 30 minutes at 37°C.

-

Initiate glucose uptake by adding 2-deoxy-D-[3H]-glucose (to a final concentration of 0.1 mM, 0.5 µCi/mL) to each well and incubate for 10 minutes at 37°C.

-

To determine non-specific uptake, add cytochalasin B (20 µM) to a subset of wells 15 minutes prior to the addition of radiolabeled glucose.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes.

-

Transfer the cell lysates to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalize the radioactivity counts to the protein concentration of each well.

Western Blot Analysis of Akt and ERK1/2 Phosphorylation

This protocol outlines the procedure for detecting the phosphorylation status of key signaling proteins, Akt and ERK1/2, in response to this compound treatment.

Materials:

-

Cell culture of interest (e.g., 3T3-L1 adipocytes, HepG2 cells)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and grow to desired confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Workflow for Western Blot Analysis

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Deoxyglucose uptake study [bio-protocol.org]

- 3. Glucose availability controls adipogenesis in mouse 3T3-L1 adipocytes via up-regulation of nicotinamide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The PTEN Inhibitor VO-OHpic: A Technical Guide to its Pro-Senescence Effects in a Cellular Context

For Immediate Release

This technical guide provides an in-depth analysis of the effects of the small molecule PTEN inhibitor, VO-OHpic, on cellular senescence. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of senescence induction and its potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways involved.

Executive Summary

This compound is a potent and reversible noncompetitive inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) with an IC50 in the nanomolar range.[1][2] Research has demonstrated that pharmacological inhibition of PTEN by this compound can induce cellular senescence, a state of irreversible cell cycle arrest, particularly in cancer cells with low endogenous PTEN expression.[1][3] This pro-senescence effect is primarily mediated through the hyperactivation of pro-survival signaling pathways, namely the PI3K/AKT/mTOR and RAF/MEK/ERK cascades.[3] The induction of senescence is characterized by classic hallmarks, including increased senescence-associated β-galactosidase (SA-β-Gal) activity, cell cycle arrest at the G2/M phase, and the expression of a senescence-associated secretory phenotype (SASP).[3] These findings present a compelling case for exploring PTEN inhibition as a therapeutic strategy in specific cancer subtypes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on hepatocellular carcinoma (HCC) cell lines with varying PTEN expression levels, as reported in key literature.[3] The Hep3B cell line exhibits low PTEN expression, PLC/PRF/5 has high PTEN expression, and SNU475 is PTEN-negative.

Table 1: Effect of this compound on Cell Viability and Proliferation

| Cell Line | Assay | Metric | This compound Concentration | Result |

| Hep3B (Low PTEN) | MTS | IC50 (120h) | 3.4 µM | Dose-dependent decrease |

| PLC/PRF/5 (High PTEN) | MTS | IC50 (120h) | > 5 µM | Dose-dependent decrease |

| SNU475 (PTEN-null) | MTS | - | Up to 5 µM | Resistant |

| Hep3B (Low PTEN) | BrdU | % Inhibition | Dose-dependent | Significant Inhibition |

| PLC/PRF/5 (High PTEN) | BrdU | % Inhibition | Dose-dependent | Moderate Inhibition |

| SNU475 (PTEN-null) | BrdU | % Inhibition | - | No significant inhibition |

Table 2: Induction of Cellular Senescence Markers by this compound

| Cell Line | Marker | This compound Concentration | Result |

| Hep3B (Low PTEN) | SA-β-Gal positive cells | 0.5 µM | ~40% positive cells |

| Hep3B (Low PTEN) | SA-β-Gal positive cells | 1.0 µM | ~56% positive cells |

| PLC/PRF/5 (High PTEN) | SA-β-Gal positive cells | Up to 1.0 µM | No significant increase |

| SNU475 (PTEN-null) | SA-β-Gal positive cells | Up to 1.0 µM | No significant increase |

Table 3: Effect of this compound on SASP Gene Expression and Cell Cycle

| Cell Line | Parameter | Metric | This compound (500 nM, 72h) |

| Hep3B (Low PTEN) | IL8 mRNA | Relative Expression (Fold Change) | ~2.5-fold increase |

| Hep3B (Low PTEN) | MMP9 mRNA | Relative Expression (Fold Change) | ~3.0-fold increase |

| PLC/PRF/5 (High PTEN) | IL8 mRNA | Relative Expression (Fold Change) | No significant change |

| PLC/PRF/5 (High PTEN) | MMP9 mRNA | Relative Expression (Fold Change) | No significant change |

| SNU475 (PTEN-null) | IL8 mRNA | Relative Expression (Fold Change) | No significant change |

| SNU475 (PTEN-null) | MMP9 mRNA | Relative Expression (Fold Change) | No significant change |

| Hep3B (Low PTEN) | Cell Cycle Phase | % of Cells (Control) | G1: 58%, S: 25%, G2/M: 17% |

| Hep3B (Low PTEN) | Cell Cycle Phase | % of Cells (this compound) | G1: 40%, S: 20%, G2/M: 40% |

Signaling Pathways and Mechanisms of Action

This compound induces cellular senescence by inhibiting PTEN's phosphatase activity. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream pro-survival and proliferation pathways. Paradoxically, the sustained hyperactivation of these pathways, specifically PI3K/AKT/mTOR and RAF/MEK/ERK, can trigger a senescence response.[3] This process is often referred to as PTEN-loss-induced cellular senescence (PICS).[3] The induction of the cyclin-dependent kinase inhibitor p21 is a key event in the establishment of the cell cycle arrest observed in this compound-treated cells.[3]

References

Methodological & Application

Application Notes and Protocols for VO-OHpic in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VO-OHpic, a potent and specific small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN), in a variety of cell culture experiments.[1] This document outlines the mechanism of action, key applications, detailed experimental protocols, and relevant quantitative data to facilitate the effective use of this compound in research and drug development.

Mechanism of Action

This compound functions as a highly potent, reversible, and noncompetitive inhibitor of PTEN's lipid phosphatase activity.[2] PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream signaling cascades, most notably the Akt pathway.[1][2] This activation influences a multitude of cellular processes including cell survival, proliferation, growth, and metabolism.[3][4]

The primary signaling pathway affected by this compound is depicted below:

Caption: The signaling pathway initiated by this compound's inhibition of PTEN.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound derived from various in vitro studies.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Assay Condition | Reference |

| IC50 | 35 nM | Cell-free PTEN activity assay | [1] |

| IC50 | 46 ± 10 nM | Recombinant PTEN with OMFP substrate | [2][5] |

| Kic (competitive inhibition constant) | 27 ± 6 nM | Recombinant PTEN with OMFP substrate | [2] |

| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Recombinant PTEN with OMFP substrate | [2] |

Table 2: Effective Concentrations and Treatment Durations in Cell Culture

| Cell Line | Application | Concentration Range | Treatment Duration | Outcome | Reference |

| Hep3B (Hepatocellular Carcinoma) | Inhibition of cell viability, proliferation, and colony formation; Induction of senescence | 0 - 5 µM | 72 hours | Significant inhibition of growth and induction of senescence in low PTEN expressing cells. | [1][6] |

| PLC/PRF/5 (Hepatocellular Carcinoma) | Inhibition of cell viability, proliferation, and colony formation | 0 - 5 µM | 72 hours | Lesser inhibitory effect compared to Hep3B (high PTEN expression). | [1][6] |

| SNU475 (Hepatocellular Carcinoma) | Control (PTEN-negative) | 0 - 5 µM | 72 hours | No effect on cell viability, proliferation, or colony formation. | [1][6] |

| Endplate Chondrocytes | Protection against oxidative stress-induced apoptosis and calcification | 0.1 - 10 µM (1 µM most effective) | 24 hours | Dose-dependent restoration of cell viability. | [7] |

| Nucleus Pulposus (NP) Cells | Alleviation of H2O2-induced degeneration | Not specified | Not specified | Increased expression of collagen II and aggrecan; reduced senescence markers. | [3] |

| 4T1 (Breast Cancer) | Inhibition of proliferation | 200 - 500 nM | 0.5 - 4 hours | Inhibition of PTEN mRNA and protein expression, leading to reduced proliferation. | [8] |

Experimental Protocols

Below are detailed protocols for common cell culture experiments using this compound.

General Experimental Workflow

A general workflow for a typical cell culture experiment involving this compound is as follows:

Caption: A generalized workflow for in vitro experiments using this compound.

Protocol 1: Cell Viability and Proliferation Assay (BrdU Incorporation)

This protocol is adapted from studies on hepatocellular carcinoma cells.[1]

Materials:

-

Cell line of interest (e.g., Hep3B, PLC/PRF/5)

-

Complete cell culture medium

-

This compound stock solution (e.g., 100 mM in DMSO)

-

96-well cell culture plates

-

BrdU Cell Proliferation Assay Kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.

-

Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 5 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubation: Incubate the cells for 72 hours.

-

BrdU Labeling: 24 hours before the end of the 72-hour incubation, add BrdU labeling solution to each well according to the manufacturer's instructions.

-

Assay: At the end of the incubation, perform the BrdU assay according to the manufacturer's protocol. This typically involves fixing the cells, adding an anti-BrdU antibody conjugated to a peroxidase, and then adding a substrate to produce a colorimetric reaction.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Express the results as a percentage of the vehicle-treated control.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is based on the methodology used to assess senescence in hepatocellular carcinoma cells.[6]

Materials:

-

Cell line of interest (e.g., Hep3B)

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Senescence-Associated β-Galactosidase Staining Kit

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at an appropriate density to avoid confluency during the experiment.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 250, and 500 nM).[6]

-

Extended Incubation: Refresh the medium with this compound every 72 hours for a total of five days to induce a senescent phenotype.[6]

-

Staining: After the 5-day treatment, wash the cells with PBS and fix them according to the SA-β-Gal staining kit manufacturer's protocol.

-

Incubation with Staining Solution: Incubate the fixed cells with the SA-β-Gal staining solution at 37°C (without CO2) for several hours to overnight, until the blue color develops in senescent cells.

-

Imaging: Observe and capture images of the stained cells using a light microscope.

-

Quantification: Quantify the percentage of blue, senescent cells by counting at least 200 cells from multiple random fields for each condition.

Protocol 3: Western Blot Analysis for Akt Activation

This protocol allows for the assessment of the downstream effects of PTEN inhibition by this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well or 10 cm cell culture dishes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-PTEN, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture dishes and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the appropriate duration (this may be shorter than for viability assays, e.g., 30 minutes to a few hours, to capture signaling events).

-

Cell Lysis: After treatment, place the dishes on ice, wash the cells with ice-cold PBS, and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane several times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed with other antibodies, such as anti-total-Akt and a loading control (e.g., GAPDH or β-actin), to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels.

Concluding Remarks

This compound is a valuable tool for studying the roles of the PTEN/PI3K/Akt pathway in various cellular contexts. Careful consideration of the cell type, PTEN expression status, and the specific biological question being addressed is crucial for designing effective experiments. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their cell culture studies. As with any inhibitor, it is important to perform dose-response experiments and include appropriate controls to ensure the specificity of the observed effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. europeanreview.org [europeanreview.org]

- 4. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Determining the Optimal Concentration of VO-OHpic for Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-OHpic is a potent and specific, reversible, non-competitive inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, survival, and metabolism.[1][4] By inhibiting PTEN, this compound leads to the activation of Akt and its downstream targets, making it a valuable tool for studying the roles of the PTEN/Akt pathway in various physiological and pathological processes, including cancer, diabetes, and cardiovascular diseases.[1][3][5][6] The IC₅₀ for this compound's inhibition of PTEN has been reported to be in the low nanomolar range, typically around 35-46 nM in cell-free assays.[1][5][7] However, the optimal concentration for cellular assays can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. This document provides a comprehensive guide to determining the optimal concentration of this compound for your specific research needs.

Mechanism of Action

This compound functions by inhibiting the lipid phosphatase activity of PTEN.[1] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action counteracts the activity of phosphoinositide 3-kinase (PI3K). By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[1] Activated Akt then phosphorylates a multitude of downstream targets, influencing a wide range of cellular processes.

References

- 1. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of the PTEN inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for VO-OHpic Administration in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of VO-OHpic, a potent and selective PTEN inhibitor, in preclinical research. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction

This compound is a small molecule inhibitor of the Phosphatase and Tensin homolog (PTEN) protein, a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, this compound activates downstream signaling, promoting cell survival and proliferation. This activity has made it a valuable tool in preclinical studies across various disease models, including cancer, ischemia-reperfusion injury, and neurodegenerative disorders.[1][2][3] This document serves as a guide for researchers utilizing this compound in their experimental designs.

Mechanism of Action

This compound is a potent, reversible, and non-competitive inhibitor of PTEN with an IC50 value of approximately 35 nM.[1][2] PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby acting as a brake on the PI3K/Akt signaling pathway. Inhibition of PTEN by this compound leads to an accumulation of PIP3, resulting in the activation of Akt and its downstream targets.[1][2] This activation can lead to various cellular effects, including enhanced glucose uptake, promotion of cell survival, and inhibition of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound administration in various preclinical models as reported in the literature.

Table 1: In Vitro Efficacy of this compound

| Cell Line(s) | Assay | Concentration Range | Key Findings | Reference |

| Hep3B, PLC/PRF/5 (Hepatocellular Carcinoma) | Cell Viability, Proliferation, Colony Formation | 0 - 5 µM | Inhibited cell viability and proliferation, induced senescence. More effective in cells with low PTEN expression (Hep3B). | [1] |

| Hep3B | Cell Cycle Analysis | 500 nM | Induced G2/M arrest. | [4] |

| NIH/3T3 (Fibroblasts) | Akt Translocation | Not Specified | Increased Akt translocation. | [5] |

| Endplate Chondrocytes | Western Blot | 1 µM | Reversed the effects of oxidative stress on apoptosis-related proteins. | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Route of Administration | Dosage | Key Findings | Reference |

| Male nude athymic mice | Hepatocellular Carcinoma (Hep3B xenograft) | Intraperitoneal (i.p.) | 10 mg/kg | Significantly inhibited tumor growth. | [1][4] |

| C57BL/6 mice | Kcl-induced cardiac arrest | Intraperitoneal (i.p.) | 10 µg/kg | Increased survival, improved cardiac function, enhanced lactate clearance. | [1][7] |

| Mice | Intervertebral Disc Degeneration (IDD) | Not Specified | Not Specified | Attenuated IDD progression and cartilage endplate calcification. | [6][8] |

| Dex-treated mice | Depression | Intraperitoneal (i.p.) | Not Specified | Partially reversed body weight reduction and prevented depression-like behaviors. | [9] |

| Mice | Doxorubicin-induced Cardiomyopathy | Not Specified | Not Specified | Attenuated apoptosis and adverse cardiac remodeling, improved heart function. | [10] |

Table 3: Pharmacokinetic and Formulation Data

| Parameter | Value | Reference |

| IC50 (PTEN) | 35 nM | [1][5] |

| Inhibition Constants | Kic = 27 ± 6 nM; Kiu = 45 ± 11 nM | [2][3] |

| Solubility | Soluble to 100 mM in DMSO | [5] |

| Storage | Store at -20°C | [5] |

| Molecular Weight | 361.16 g/mol (Anhydrous) | [5] |

| Formula | C12H10N2O8V | [5] |

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (BrdU Incorporation)

This protocol is adapted from studies on hepatocellular carcinoma cell lines.[1]

1. Cell Seeding:

-

Culture Hep3B, PLC/PRF/5, or other desired cell lines in appropriate media.

-

Seed 3 x 10³ cells per well in 96-well plates.

2. Treatment:

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0 - 5 µM) for 72 hours. Include a vehicle control (DMSO).

3. BrdU Labeling:

-

24 hours before the end of the treatment period, add Bromodeoxyuridine (BrdU) to each well according to the manufacturer's instructions (e.g., using a colorimetric immunoassay kit).

4. Measurement:

-

After 72 hours of total treatment, measure BrdU incorporation using a plate reader at the appropriate wavelength.

5. Data Analysis:

-

Express results as the percentage of BrdU incorporation inhibition compared to the vehicle control.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol is based on studies using nude mice with hepatocellular carcinoma xenografts.[1][4]

1. Animal Model:

-

Use male nude athymic mice.

-

Subcutaneously inject Hep3B cells to establish tumors.

2. Treatment Initiation:

-

Once tumors reach a palpable size, randomize mice into treatment and control groups.

3. This compound Administration:

-

Prepare a solution of this compound in a suitable vehicle.

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.

-

Administer a vehicle control to the control group.

-

The frequency of administration should be determined based on preliminary studies, but daily or every-other-day injections are common.

4. Tumor Growth Monitoring:

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

5. Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and perform further analysis as required (e.g., immunohistochemistry for p-AKT and p-ERK1/2).[4]

-

Compare tumor growth between the treated and control groups.

Signaling Pathway and Experimental Workflow Diagrams

Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Caption: this compound activates the Nrf-2/HO-1 pathway to protect against oxidative stress.

Caption: General experimental workflow for in vivo studies using this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Characterisation of the PTEN inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of the PTEN inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Protein Tyrosine Phosphatase Inhibitors: R&D Systems [rndsystems.com]

- 6. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PTEN inhibitor this compound attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of VO(OH)pic

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO(OH)pic, also known as vanadyl-hydroxypicolinate, is a potent and specific inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog deleted on chromosome 10). By inhibiting PTEN, VO(OH)pic effectively modulates the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. This insulin-mimetic effect makes VO(OH)pic a valuable tool for research in diabetes, cancer, and other diseases where this pathway is dysregulated. These application notes provide a detailed protocol for the synthesis of VO(OH)pic, along with relevant characterization data and an overview of its mechanism of action.

Data Presentation

Table 1: Physicochemical Properties of VO(OH)pic

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₈V | [1] |

| Molecular Weight | 361.16 g/mol | [1] |

| Appearance | Gray solid | [Source 5 from previous step] |

| Solubility | >10 mg/mL in DMSO | [Source 5 from previous step] |

| Storage | -20°C | [1] |

Table 2: Inhibitory Activity of VO(OH)pic

| Target | IC₅₀ | Assay Conditions | Reference |

| PTEN | 35 nM | Cell-free assay | [2] |

| PTEN | 46 ± 10 nM | OMFP-based in vitro assay | [3][4] |

| SopB | 588 nM | N/A | [1] |

| MTM | 4.03 µM | N/A | [1] |

| PTPβ | 57.5 µM | N/A | [1] |

| SAC | >10 µM | N/A | [1] |

Experimental Protocols

Synthesis of VO(OH)pic ([V(=O)(H₂O)(OHpic)₂])

This protocol is adapted from the procedure reported by Rosivatz et al., 2006.

Materials:

-

Vanadyl sulfate (VOSO₄)

-

3-Hydroxypicolinic acid (3-OH-pic)

-

Methanol (MeOH)

-

Water (H₂O)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Dissolution of Ligand: In a round-bottom flask, dissolve 2.2 equivalents of 3-hydroxypicolinic acid in a minimal amount of methanol.

-

Addition of Base: To the solution from step 1, add 2.0 equivalents of a 1 M aqueous solution of sodium hydroxide. Stir the mixture until the 3-hydroxypicolinic acid is fully deprotonated and dissolved.

-

Addition of Vanadyl Sulfate: In a separate beaker, dissolve 1.0 equivalent of vanadyl sulfate in water.

-

Reaction Mixture: Slowly add the aqueous solution of vanadyl sulfate to the methanolic solution of the deprotonated 3-hydroxypicolinic acid while stirring.

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux. Maintain the reflux for 2 hours. The color of the solution should change, indicating the formation of the complex.

-

Crystallization: After 2 hours of reflux, allow the reaction mixture to cool down slowly to room temperature. Further cooling in an ice bath may facilitate precipitation.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold methanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the resulting gray solid under vacuum to obtain the final product, VO(OH)pic.

Characterization of VO(OH)pic

The synthesized VO(OH)pic can be characterized by various analytical techniques to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the complex.

-

Elemental Analysis: To determine the elemental composition (C, H, N) and compare it with the calculated values for the expected formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the complex, such as the V=O stretch.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. [Source 5 from previous step]

In Vitro PTEN Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of the synthesized VO(OH)pic on PTEN.

Materials:

-

Recombinant human PTEN enzyme

-

VO(OH)pic (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM Tris, pH 7.4, 10 mM DTT)

-

Substrate:

-

96-well microplate

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Enzyme Preparation: Dilute the recombinant PTEN to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of VO(OH)pic in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Pre-incubation: In a 96-well plate, add the diluted PTEN enzyme to wells containing either the assay buffer (control) or the different concentrations of VO(OH)pic. Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (OMFP or PIP₃) to all wells.

-

Detection:

-

For OMFP: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission).[3]

-

For PIP₃: After a set incubation time (e.g., 20-30 minutes), stop the reaction and measure the released inorganic phosphate using a malachite green-based detection reagent. Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).[3]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of VO(OH)pic relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Signaling Pathway

Caption: The inhibitory effect of VO(OH)pic on the PTEN/PI3K/Akt signaling pathway.

Experimental Workflow

Caption: A streamlined workflow for the synthesis of VO(OH)pic.

References

Application of VO-OHpic in Studying Intervertebral Disc Degeneration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VO-OHpic, a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), in the study of Intervertebral Disc Degeneration (IVDD). The protocols and data presented herein are compiled from key research findings and are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in mitigating IVDD.

Intervertebral disc degeneration is a primary cause of low back pain, characterized by the breakdown of the extracellular matrix (ECM) of the nucleus pulposus (NP) and the cartilage endplate (CEP). Recent studies have highlighted the role of PTEN in promoting apoptosis and cellular senescence in the intervertebral disc. This compound, by inhibiting PTEN, has emerged as a promising compound to counteract these degenerative processes.[1][2]

Mechanism of Action

This compound is a potent inhibitor of PTEN with an IC50 of 35 nM.[3] By inhibiting PTEN, this compound activates downstream signaling pathways, primarily the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][4] In the context of IVDD, this compound has been shown to exert its protective effects through two key signaling pathways:

-

PTEN/Akt Pathway in Nucleus Pulposus (NP) Cells: In NP cells, inflammatory cytokines like IL-1β and oxidative stress (induced by H₂O₂) lead to increased PTEN expression. This, in turn, dephosphorylates PIP3 to PIP2, thereby inhibiting the PI3K/Akt signaling cascade. The downstream effects include decreased cell proliferation, increased apoptosis, and reduced ECM synthesis (e.g., Collagen II and Aggrecan). This compound blocks PTEN, leading to the activation of the PI3K/Akt pathway, which promotes NP cell survival, proliferation, and ECM production.[1][4]

-

Nrf-2 Signaling Pathway in Cartilage Endplate (CEP) Chondrocytes: In CEP chondrocytes, oxidative stress is a major contributor to apoptosis, calcification, and degeneration. This compound has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[2][5][6] This activation enhances the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), promoting mitophagy to clear damaged mitochondria and inhibiting ferroptosis. This ultimately protects CEP chondrocytes from oxidative stress-induced damage.[2][6][7]

Signaling Pathway Diagrams

Caption: this compound action on the PTEN/Akt pathway in NP cells.

References

- 1. europeanreview.org [europeanreview.org]

- 2. This compound attenuates intervertebral disc degeneration via PTEN/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Effects of Oxygen Concentration and Culture Time on Porcine Nucleus Pulposus Cell Metabolism: An in vitro Study [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. miR-19b-3p relieves intervertebral disc degeneration through modulating PTEN/PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTEN inhibitor this compound protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Akt Phosphorylation: A Guide to Using VO-OHpic

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction